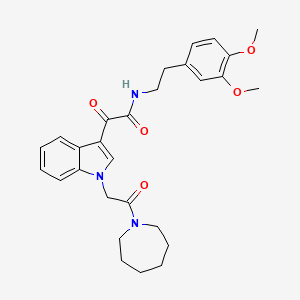
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C28H33N3O5 and its molecular weight is 491.588. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)-2-oxoacetamide is a complex organic molecule with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates an indole moiety, an azepane ring, and various functional groups that contribute to its biological profile.
Chemical Structure and Properties
- Molecular Formula : C27H29N3O5
- Molecular Weight : 475.545 g/mol
- CAS Number : Not specified in the sources but can be derived from its structural components.
The presence of the indole structure is significant as indoles are known for their diverse biological activities. The azepane ring adds to the complexity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits promising antiviral and anticancer properties:
Antiviral Activity
The compound has shown activity against HIV-1 , with studies suggesting that its structural features allow it to interact with viral proteins, inhibiting their function and preventing replication. This interaction is crucial for developing antiviral therapies.
Anticancer Activity
Similar compounds with indole structures have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may also possess anticancer properties, potentially leading to new treatments for specific cancer types.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit specific enzymes critical for viral replication or cancer cell proliferation.
- Receptor Interaction : The compound could interact with receptors involved in signaling pathways, modulating cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on slight modifications in their molecular structure. Below is a summary table of some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| BMS-488043 | Indole moiety, dicarbonyl group | Antiviral against HIV |
| Compound 4i | Indole moiety with ketone linker | Ligand for NMDA receptors |
| Compound 6i | Similar indole structure | Anticancer activity |
This table highlights how modifications can lead to different therapeutic potentials, emphasizing the importance of structure-activity relationships in drug development.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound. Key findings include:
- Synthesis Techniques : Multi-step synthetic pathways involving azepane derivatives and indole core structures have been explored to optimize yield and purity.
- Biological Testing : In vitro assays have demonstrated significant cytotoxicity against specific cancer cell lines, warranting further investigation into its mechanisms and efficacy.
- Pharmacological Applications : The compound is being considered as a lead candidate for developing new antiviral and anticancer agents.
Propiedades
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-35-24-12-11-20(17-25(24)36-2)13-14-29-28(34)27(33)22-18-31(23-10-6-5-9-21(22)23)19-26(32)30-15-7-3-4-8-16-30/h5-6,9-12,17-18H,3-4,7-8,13-16,19H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCTSLDBGESTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













